
endo-BCN-PEG12-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
endo-BCN-PEG12-NH2 (hydrochloride): is a compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a polyethylene glycol-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group, which is utilized in click chemistry reactions. This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate the formation of stable conjugates with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG12-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the BCN group and its subsequent attachment to a polyethylene glycol chain. The final step involves the introduction of an amine group and its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of endo-BCN-PEG12-NH2 (hydrochloride) is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to ensure the consistency and reproducibility of the product. The use of automated synthesis equipment and advanced purification techniques, such as chromatography, is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: endo-BCN-PEG12-NH2 (hydrochloride) primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and selective, allowing for the formation of stable triazole linkages without the need for copper catalysts.
Common Reagents and Conditions: The key reagents used in the reactions involving endo-BCN-PEG12-NH2 (hydrochloride) include azide-containing molecules. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents.
Major Products: The major products formed from the reactions of endo-BCN-PEG12-NH2 (hydrochloride) are triazole-linked conjugates. These products are highly stable and can be used in various applications, including the synthesis of PROTACs and other bioconjugates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, endo-BCN-PEG12-NH2 (hydrochloride) is used as a versatile linker for the synthesis of complex molecules. Its ability to form stable triazole linkages makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound is used to create bioconjugates for studying protein-protein interactions, cellular processes, and biomolecular labeling. Its application in click chemistry allows for the efficient and selective modification of biomolecules.
Medicine: In medicine, endo-BCN-PEG12-NH2 (hydrochloride) is used in the development of PROTACs, which are emerging as a promising approach for targeted protein degradation. This has potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials and drug delivery systems. Its ability to form stable linkages with various molecules makes it valuable in the development of new technologies and products.
Mecanismo De Acción
The mechanism of action of endo-BCN-PEG12-NH2 (hydrochloride) involves its role as a linker in click chemistry reactions. The BCN group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules, forming stable triazole linkages. This reaction is highly efficient and selective, allowing for the formation of bioconjugates and other complex molecules. In the context of PROTACs, the linker facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome.
Comparación Con Compuestos Similares
- endo-BCN-PEG4-NH2 (hydrochloride)
- endo-BCN-PEG8-NH2 (hydrochloride)
- endo-BCN-PEG24-NH2 (hydrochloride)
Comparison: endo-BCN-PEG12-NH2 (hydrochloride) is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and linker length. Compared to shorter or longer polyethylene glycol linkers, endo-BCN-PEG12-NH2 (hydrochloride) offers enhanced stability and flexibility, making it suitable for a wide range of applications in chemical biology and medicinal chemistry.
Propiedades
Fórmula molecular |
C35H65ClN2O13 |
|---|---|
Peso molecular |
757.3 g/mol |
Nombre IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C35H64N2O13.ClH/c36-7-9-39-11-13-41-15-17-43-19-21-45-23-25-47-27-29-49-30-28-48-26-24-46-22-20-44-18-16-42-14-12-40-10-8-37-35(38)50-31-34-32-5-3-1-2-4-6-33(32)34;/h32-34H,3-31,36H2,(H,37,38);1H/t32-,33+,34?; |
Clave InChI |
KMDKXFATGCRYLA-MREVACGNSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


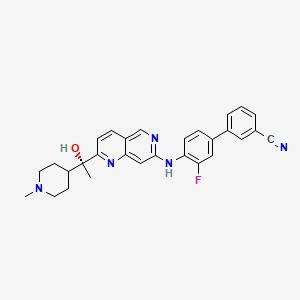
![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)
![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)
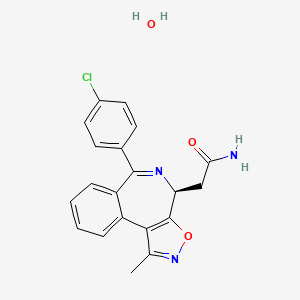
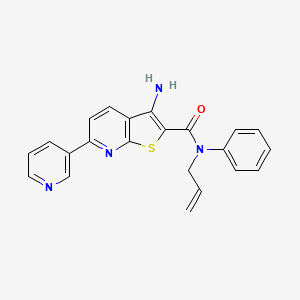

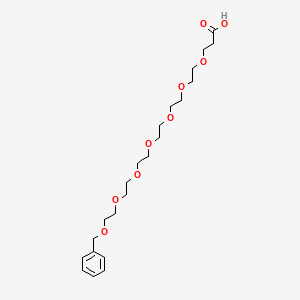

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea](/img/structure/B11934120.png)
![(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide](/img/structure/B11934123.png)
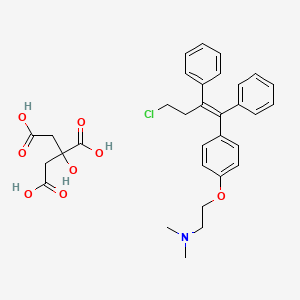
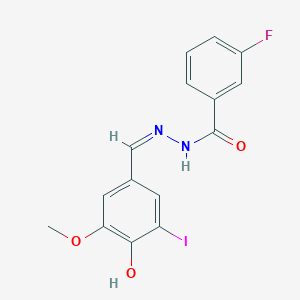
![methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B11934143.png)
![(15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B11934150.png)
